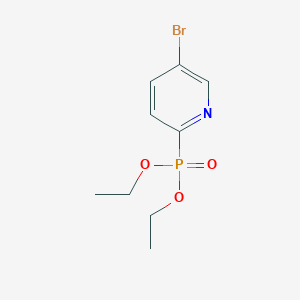
Diethyl 5-bromopyridin-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-bromopyridin-2-ylphosphonate is an organophosphorus compound with the molecular formula C9H13BrNO3P. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a diethyl phosphonate group at the 2-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-bromopyridin-2-ylphosphonate typically involves the deoxygenative phosphorylation of the corresponding N-oxides. One common method includes the reaction of pyridine N-oxide with ethyl chloroformate and triethyl phosphite . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Diethyl 5-bromopyridin-2-ylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium dialkyl phosphites and triethyl phosphite.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridinylphosphonates.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the original compound.
Scientific Research Applications
Diethyl 5-bromopyridin-2-ylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of diethyl 5-bromopyridin-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the bromine atom and the phosphonate group allows it to form strong interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- Diethyl pyridin-2-ylphosphonate
- Diethyl quinolin-2-ylphosphonate
Comparison: Diethyl 5-bromopyridin-2-ylphosphonate is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
344891-78-7 |
|---|---|
Molecular Formula |
C9H13BrNO3P |
Molecular Weight |
294.08 g/mol |
IUPAC Name |
5-bromo-2-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13BrNO3P/c1-3-13-15(12,14-4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
WUJLOBZQUKCCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=NC=C(C=C1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



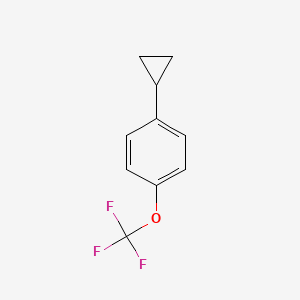
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
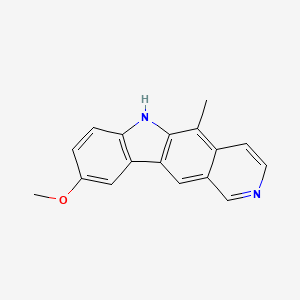
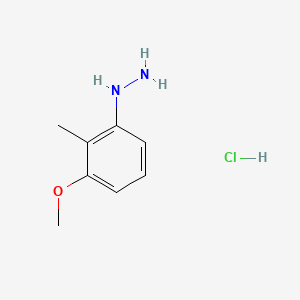
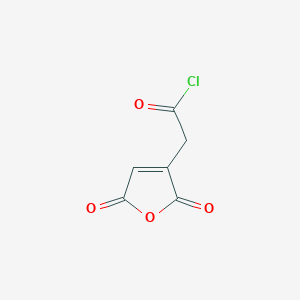
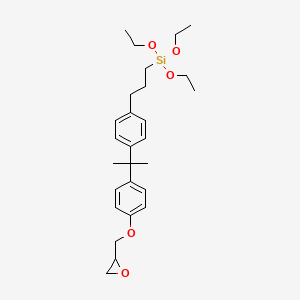


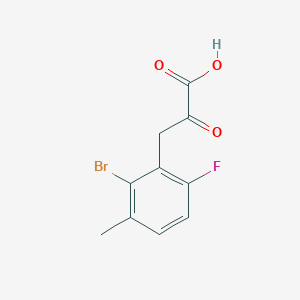
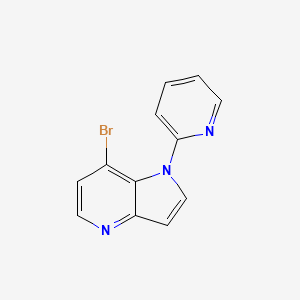
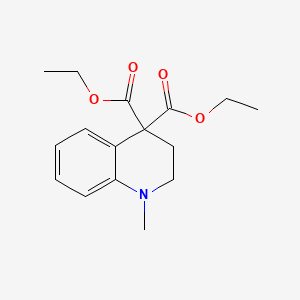
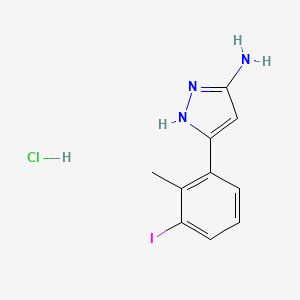
![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)
